3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with demonstrated biological activity as a protein kinase CK2 inhibitor. Its structure features a 3-phenoxypropyl substituent at position 7 and a 2-phenylethylamino group at position 8. Biochemical studies reveal its inhibition of CK2 with an IC50 value of 8.5 μM, attributed to its binding mode involving hydrogen bonding and hydrophobic interactions within the enzyme’s active site . This compound’s efficacy highlights the importance of substituent modifications on purine-2,6-dione scaffolds for kinase inhibition.
Properties
IUPAC Name |
3-methyl-7-(3-phenoxypropyl)-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-27-20-19(21(29)26-23(27)30)28(15-8-16-31-18-11-6-3-7-12-18)22(25-20)24-14-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,24,25)(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMIIKPWJVGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of purine derivatives, characterized by a bicyclic structure that includes a fused imidazole and pyrimidine ring. The specific substitution patterns on the purine core contribute to its biological activity. The molecular formula is with a molecular weight of approximately 403.44 g/mol.
Pharmacological Effects
Research indicates that derivatives of purine compounds can exhibit various pharmacological effects including:
- Antitumor Activity : Some studies have demonstrated that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis.
- Antiviral Activity : Certain purines have been shown to possess antiviral properties, potentially through inhibition of viral replication mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
Case Studies
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Acute Toxicity Studies : A study conducted on various 3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine derivatives found that the LD50 values for these compounds ranged from 536 to 1403 mg/kg in rat models, indicating low toxicity (class IV toxicity) . The incorporation of aromatic groups into the structure was associated with increased toxicity levels.
Compound No. LD50 (mg/kg) 1 953 2 536 3 752 ... ... 20 1035 - In Vitro Studies : In vitro assays have revealed that certain derivatives exhibit significant inhibition of cell proliferation in cancer cell lines. For instance, a derivative with a phenoxypropyl substituent showed promise in inhibiting the growth of specific tumor types.
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular receptors or enzymes. For example:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which may contribute to their antitumor and antiviral activities.
- Receptor Modulation : The presence of amino and phenyl groups may facilitate binding to various receptors, influencing signaling pathways related to inflammation and cell growth.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of purine derivatives. Key observations include:
- Substituent Effects : Modifications at the 7 and 8 positions significantly impact activity. For example, the introduction of phenoxy or phenylethyl groups enhances biological potency.
- Hydrophobic Interactions : The presence of hydrophobic groups increases membrane permeability and facilitates cellular uptake.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility at Position 7: The main compound’s 3-phenoxypropyl group provides a balance of hydrophobicity and aromaticity, enhancing CK2 binding . The 2-[(4-methylphenyl)amino]ethyl group in introduces a polar aromatic side chain, though its impact on activity remains unstudied.
Position 8 Modifications: The 2-phenylethylamino group in the main compound and supports hydrophobic interactions in CK2’s ATP-binding pocket . 2-hydroxyethylamino (in ) introduces hydrophilicity, likely disrupting binding. The nitro group in may sterically hinder enzyme interaction.
Synthesis Methods :
- Microwave-assisted synthesis (used in ) reduces reaction time (15 minutes at 140 W) compared to conventional methods, improving yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
